molecular formula C22H24N6O2 B2391941 2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1040647-17-3

2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2391941
CAS No.: 1040647-17-3
M. Wt: 404.474
InChI Key: DHCNTFWZXDPQIF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its intricate structure, which includes a methoxyphenyl group, a pyridazinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate through the reaction of pyridine-2-amine with appropriate reagents under controlled conditions.

    Coupling with Piperazine: The pyridazinyl intermediate is then coupled with piperazine to form a key intermediate.

    Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl or pyridazinyl groups, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyridazinyl, piperazinyl, and methoxyphenyl groups, such as:

  • 2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperidin-1-yl)ethanone
  • 2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)morpholin-1-yl)ethanone

Uniqueness

What sets 2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-30-18-7-5-17(6-8-18)16-22(29)28-14-12-27(13-15-28)21-10-9-20(25-26-21)24-19-4-2-3-11-23-19/h2-11H,12-16H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCNTFWZXDPQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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